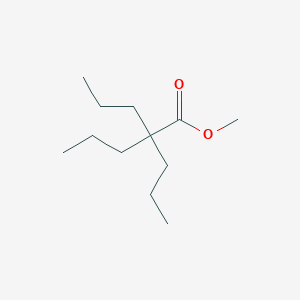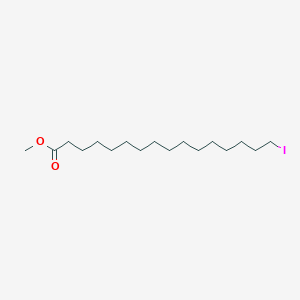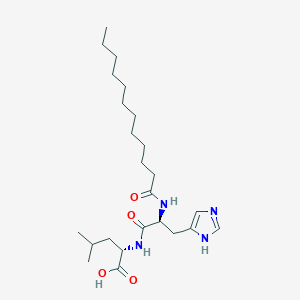
N-Dodecanoyl-L-histidyl-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((S)-2-Dodecanamido-3-(1H-imidazol-4-yl)propanamido)-4-methylpentanoic acid is a complex organic compound with a unique structure that includes an amide group, an imidazole ring, and a branched aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-Dodecanamido-3-(1H-imidazol-4-yl)propanamido)-4-methylpentanoic acid typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. Common synthetic routes include:
Amide Bond Formation: This step involves the reaction of dodecanoic acid with an appropriate amine to form the dodecanamide intermediate.
Imidazole Ring Introduction: The imidazole ring is introduced through a cyclization reaction involving a suitable precursor.
Final Functionalization:
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((S)-2-Dodecanamido-3-(1H-imidazol-4-yl)propanamido)-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-2-((S)-2-Dodecanamido-3-(1H-imidazol-4-yl)propanamido)-4-methylpentanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism by which (S)-2-((S)-2-Dodecanamido-3-(1H-imidazol-4-yl)propanamido)-4-methylpentanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Dodecanamido-3-(1H-imidazol-4-yl)propanamido-4-methylpentanoic acid: A closely related compound with a similar structure but different functional groups.
(S)-2-Dodecanamido-3-(1H-imidazol-4-yl)propanamido-4-methylbutanoic acid: Another similar compound with a slightly different aliphatic chain.
Uniqueness
(S)-2-((S)-2-Dodecanamido-3-(1H-imidazol-4-yl)propanamido)-4-methylpentanoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
75596-71-3 |
|---|---|
Molecular Formula |
C24H42N4O4 |
Molecular Weight |
450.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-(dodecanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C24H42N4O4/c1-4-5-6-7-8-9-10-11-12-13-22(29)27-20(15-19-16-25-17-26-19)23(30)28-21(24(31)32)14-18(2)3/h16-18,20-21H,4-15H2,1-3H3,(H,25,26)(H,27,29)(H,28,30)(H,31,32)/t20-,21-/m0/s1 |
InChI Key |
MACHNMLALFCNFS-SFTDATJTSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 3-[3-(4-fluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12940011.png)
![Acetamide, N-[[4-[(2-methoxy-9-acridinyl)amino]phenyl]sulfonyl]-](/img/structure/B12940012.png)
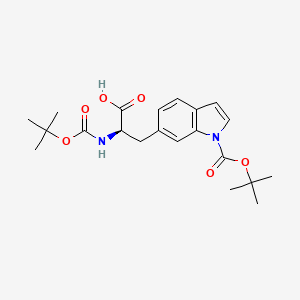
![2',7'-Dibromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B12940023.png)
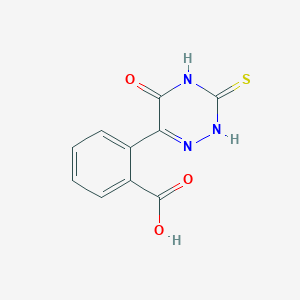
![2-(tert-Butyl) 3-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B12940044.png)
![Benzoic acid, 3-[3-[3-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12940045.png)
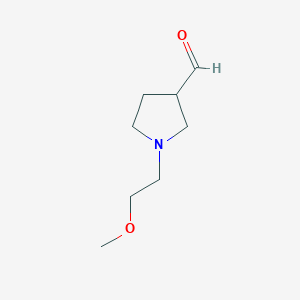
![5-Amino-3-ethyl-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thione](/img/structure/B12940058.png)

![4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzamide](/img/structure/B12940068.png)
